molecular formula C19H21N3O3S B11131387 methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11131387
M. Wt: 371.5 g/mol
InChI Key: UZKFBTCTBYOLJW-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester group at position 4, a 5-methyl group, and an acetamide-linked 1-isopropylindole moiety at position 2.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-11(2)22-10-13(14-7-5-6-8-15(14)22)9-16(23)20-19-21-17(12(3)26-19)18(24)25-4/h5-8,10-11H,9H2,1-4H3,(H,20,21,23)

InChI Key

UZKFBTCTBYOLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a representative protocol:

  • Thioamide precursor (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate) reacts with α-bromoacetone in dimethylacetamide (DMAC) at 140–160°C.

  • Cyclization produces the thiazole ring, with simultaneous elimination of HBr.

  • In situ neutralization using triethylamine prevents acid degradation of intermediates.

Yields exceed 75% when conducted in anhydrous DMAC under nitrogen, though scalability requires careful control of exothermic intermediates.

Fischer Indole Synthesis for the 1-Isopropylindole Moiety

The indole subunit is synthesized via Fischer indolization, leveraging hydrazine intermediates and acid-catalyzed cyclization.

Continuous Flow Adaptation

A Syrris AFRICA® synthesis station enables:

  • Deketalization of protected β-ketothiazoles (0.5 M in DMF) at 200°C.

  • Hydrazine coupling (0.5 M hydrazine hydrochloride) to form hydrazones.

  • Cyclization in the presence of HCl, yielding 1-isopropylindole-3-acetyl derivatives.

This method achieves 82% yield in <15 minutes, outperforming batch processes by minimizing decomposition.

Continuous Flow Multistep Assembly

Integrated microreactor systems concatenate Hantzsch and Fischer steps, exemplified by the following sequence:

StepConditionsResidence TimeYield
Thiazole formationDMAC, 140°C, N₂ atmosphere5 min78%
DeketalizationHBr (1.2 eq), 2-propanol, 80°C3 min91%
Fischer indolizationHCl (2.0 eq), ethanol/water (3:1)7 min82%

Data synthesized from and.

Key advantages include:

  • Precision heating (±0.5°C) prevents thermal degradation.

  • Instant mixing eliminates concentration gradients.

  • In-line LC-MS monitoring enables real-time adjustments.

Alternative Pathways: Cyanation and Hydrolysis

Patent literature describes complementary routes using cyanation:

  • Cyanation of bromothiazoles :

    • 2-Bromo-5-methylthiazole-4-carboxylate + CuCN → 2-cyano derivative (160°C, 18 h, 68% yield).

  • Hydrolysis of nitriles :

    • LiOH (2.0 eq) in ethanol/water (4:1) at 70°C for 10 h → carboxylic acid (89% yield).

While less direct, this approach avoids unstable β-ketothiazole intermediates.

Comparative Analysis of Methodologies

ParameterHantzsch-Fischer FlowCyanation-HydrolysisBatch Fischer
Total yield82%61%45%
Reaction time15 min28 h6 h
Purity (HPLC)98.2%95.7%92.1%
Scalability>10 kg/day2 kg/batch500 g/batch

Continuous flow methods dominate in efficiency but require specialized equipment.

Purification and Stabilization Strategies

Post-synthesis challenges include:

  • Crystallization optimization : Ethanol/water (7:3) at 4°C affords 98% pure crystals.

  • Salt formation : Hydrochloride salts enhance stability during storage (m.p. 214–216°C).

  • Chromatography avoidance : pH-controlled extraction (toluene/aq. NaHCO₃) reduces costs .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound with structurally related molecules:

Compound Key Structural Features Molecular Weight Notable Properties
Target Compound Methyl ester, 5-methyl thiazole, 1-isopropylindole acetylamide ~382.4 (estimated) High lipophilicity due to isopropyl group; potential steric hindrance in binding.
Methyl 2-{[(5-Bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate Bromo-substituted indole, methyl ester 408.3 Increased molecular weight; bromine enhances lipophilicity but may reduce metabolic stability.
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate Ethyl ester, 4-methyl thiazole, 1-methylindole carbonyl 343.4 Lower molecular weight; ethyl ester may slow hydrolysis compared to methyl ester.
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Isoxazole-thiazole hybrid, carboxylic acid 210.2 Increased polarity due to carboxylic acid; potential for ionic interactions.
N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives Thiazole-triazole-acetamide, fluorophenyl substituents ~400–450 (estimated) Fluorine enhances electronegativity; triazole improves solubility.

Physicochemical Properties

  • Lipophilicity : The target compound’s isopropylindole group contributes to higher logP values compared to bromo-indole () or methyl-indole () derivatives. Ethyl esters () are more lipophilic than methyl esters but less reactive toward hydrolysis .
  • Solubility : Triazole-containing analogs () exhibit improved aqueous solubility due to polar heterocycles, whereas the target compound’s isopropyl group may reduce solubility .
  • Melting Points : Halogenated derivatives (e.g., bromo-indole in ) likely have higher melting points due to stronger intermolecular forces (e.g., halogen bonding) .

Toxicity and Stability

  • Limited toxicological data are available for the target compound. However, highlights that thiazole derivatives often lack thorough toxicity profiles, necessitating further studies .

Biological Activity

Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole moiety, a thiazole ring, and an acetylamino group, which may contribute to its pharmacological properties. The following article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₄S. Its molecular weight is approximately 370.45 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a subject of interest for drug development.

Structural Features

FeatureDescription
Indole MoietyContributes to potential psychoactive effects
Thiazole RingAssociated with antimicrobial activity
Acetylamino GroupEnhances solubility and bioavailability

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml .

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Interaction studies are crucial for elucidating these mechanisms. For example, the compound's thiazole ring may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

Anti-Cancer Activity

Emerging research suggests that this compound may also exhibit anti-cancer properties. A related compound was found to block glioma cell invasion by acting as an aryl hydrocarbon receptor (AHR) agonist . This indicates potential pathways through which the compound could inhibit cancer cell migration.

Study on Antimicrobial Efficacy

A study published in PLOS ONE identified a series of thiazole derivatives with excellent activity against M. tuberculosis. Among these, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC of 0.06 µg/ml . This highlights the potential for developing new anti-tubercular agents based on structural similarities with this compound.

In Vivo Studies on Glioma Cells

In vivo experiments demonstrated that related compounds could inhibit glioma cell migration in mouse xenograft models, supporting their potential as therapeutic agents against aggressive brain tumors . The findings suggest that compounds targeting AHR pathways can effectively mitigate cancer progression.

Q & A

Q. What are the established synthetic routes for methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the indole-thiazole core via condensation of 3-formyl-1H-indole-2-carboxylate derivatives with thiazole precursors under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst, reflux for 3–5 hours) .
  • Step 2 : Acetylation of the amino group using 2-(1-isopropyl-1H-indol-3-yl)acetyl chloride in anhydrous solvents like dichloromethane .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography for higher yields .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • HPLC : For purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
  • Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : Cross-validation of C, H, N, S content against theoretical values .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent oxidation and photodegradation .
  • Solubility : DMSO or DMF for dissolution; avoid aqueous buffers unless stabilized with surfactants .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity assays) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Catalyst screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) to enhance condensation efficiency .
  • Solvent optimization : Replace acetic acid with trifluoroacetic acid (TFA) for faster cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. How can spectral data contradictions (e.g., NMR peak splitting) be resolved?

  • Dynamic effects : Use variable-temperature NMR to assess rotational barriers in the acetyl-amino-thiazole moiety .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from the indole and thiazole rings .
  • Computational modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies are effective for studying its mechanism of action in enzyme inhibition?

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Mutagenesis assays : Replace key residues in the enzyme active site to validate interaction sites .

Q. How does structural modification of the indole or thiazole moieties affect bioactivity?

  • SAR studies : Synthesize analogs with:
    • Indole substitutions : Replace isopropyl with cyclopropyl to assess steric effects .
    • Thiazole modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • In silico docking : Use AutoDock Vina to predict binding poses and prioritize analogs .

Q. How can stability be assessed under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to:
    • Acidic/basic conditions (0.1 M HCl/NaOH at 37°C for 24 hours) .
    • Oxidative stress (3% H2_2O2_2) .
  • HPLC-MS monitoring : Track degradation products and identify labile functional groups .

Q. What computational tools are suitable for predicting ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Permeability : Blood-brain barrier penetration (logBB).
    • Toxicity : Ames test and hepatotoxicity risk .
  • Molecular dynamics (MD) simulations : Simulate membrane interactions using GROMACS .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting spectral or bioactivity data using orthogonal techniques (e.g., LC-MS + NMR) .
  • Recrystallization Solvent Selection : Optimize solvent polarity (e.g., ethanol/water vs. DMF/acetic acid) to balance purity and yield .

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